molecular formula C17H19N3O2 B3717550 2-ACETYL-3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-CYCLOHEXEN-1-ONE

2-ACETYL-3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-CYCLOHEXEN-1-ONE

Cat. No.: B3717550
M. Wt: 297.35 g/mol
InChI Key: QBZDZFBLJMWHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ACETYL-3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-CYCLOHEXEN-1-ONE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ACETYL-3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-CYCLOHEXEN-1-ONE typically involves the condensation of 2-(1H-1,3-benzimidazol-2-yl)ethylamine with 2-acetylcyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-ACETYL-3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-CYCLOHEXEN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-ACETYL-3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-CYCLOHEXEN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-ACETYL-3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-CYCLOHEXEN-1-ONE exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-ACETYL-3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-CYCLOHEXEN-1-ONE apart is its unique structure, which combines the benzimidazole moiety with a cyclohexenone ring. This unique combination enhances its biological activity and broadens its range of applications .

Properties

IUPAC Name

1-[6-[2-(1H-benzimidazol-2-yl)ethylimino]-2-hydroxycyclohexen-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-11(21)17-14(7-4-8-15(17)22)18-10-9-16-19-12-5-2-3-6-13(12)20-16/h2-3,5-6,22H,4,7-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZDZFBLJMWHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(CCCC1=NCCC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ACETYL-3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-CYCLOHEXEN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-ACETYL-3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-CYCLOHEXEN-1-ONE
Reactant of Route 3
2-ACETYL-3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-CYCLOHEXEN-1-ONE
Reactant of Route 4
2-ACETYL-3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-CYCLOHEXEN-1-ONE
Reactant of Route 5
2-ACETYL-3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-CYCLOHEXEN-1-ONE
Reactant of Route 6
2-ACETYL-3-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}-2-CYCLOHEXEN-1-ONE

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